4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol
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Overview
Description
4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol is a chemical compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol typically involves the reaction of piperidine derivatives with appropriate aminomethylating agents. Common synthetic routes include:
Reductive Amination: This method involves the reaction of a piperidine derivative with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of a halogenated piperidine with an aminomethyl group.
Industrial Production Methods
Industrial production of this compound often employs large-scale reductive amination processes due to their efficiency and cost-effectiveness. Reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce more saturated piperidine derivatives.
Scientific Research Applications
4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its effects on cellular processes and molecular pathways.
Industrial Applications: It serves as an intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)piperidine: Lacks the propan-2-yl group, resulting in different chemical properties and applications.
1-(Propan-2-yl)piperidin-4-ol:
Uniqueness
4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol is unique due to the presence of both the aminomethyl and propan-2-yl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(aminomethyl)-1-propan-2-ylpiperidin-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(2)11-5-3-9(12,7-10)4-6-11/h8,12H,3-7,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMMODNJHFWQSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616565 |
Source
|
Record name | 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132740-55-7 |
Source
|
Record name | 4-(Aminomethyl)-1-(1-methylethyl)-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132740-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Aminomethyl)-1-(propan-2-yl)piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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